

Compound Identification and Core Properties

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Compound of Interest

Compound Name: 6-Bromo-5-nitroisoquinoline

Cat. No.: B1519139

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6-Bromo-5-nitroisoquinoline is a halogenated nitroaromatic compound built on the isoquinoline core. The isoquinoline nucleus is a fundamental structural motif found in numerous alkaloids and pharmacologically active molecules.^[1] The specific placement of a bromine atom at the C-6 position and an electron-withdrawing nitro group at C-5 dictates its chemical behavior and utility.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Reference(s)
CAS Number	850197-72-7	[2][3][4][5]
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[2][3]
Molecular Weight	253.05 g/mol	[2][3]
IUPAC Name	6-bromo-5-nitroisoquinoline	[2]
Canonical SMILES	<chem>C1=CC(=C(C2=C1C=NC=C2)[O-])Br</chem>	[2]
Appearance	Yellow to orange solid	[6]
Boiling Point	356.1 °C at 760 mmHg	[2][3]
Density	1.747 g/cm ³	[2][3]
Flash Point	169.2 °C	[2][3]
pKa (Predicted)	2.99 ± 0.21	[6]
Storage	Sealed in dry, Room Temperature	[6]

Synthesis of 6-Bromo-5-nitroisoquinoline: A Protocol Grounded in First Principles

The synthesis of **6-Bromo-5-nitroisoquinoline** is most effectively achieved via the electrophilic nitration of a 6-bromoisoquinoline precursor. This strategy is well-documented for the analogous quinoline system and relies on the powerful nitrating potential of a mixed acid system.[7][8] The isoquinoline ring is an electron-rich aromatic system, susceptible to electrophilic attack. The presence of the deactivating bromine atom will influence the regioselectivity of the incoming nitro group.

Causality in Experimental Design

The choice of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is critical. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures (-5 to 0 °C) to control the

exothermic nature of the nitration and to minimize the formation of undesired byproducts, such as dinitrated or oxidized species.^{[7][8]} The regioselectivity favoring the C-5 position is governed by the directing effects of the fused benzene ring and the bromine substituent.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of bromoquinolines and represents a validated approach.^{[7][8]}

Reagents and Equipment:

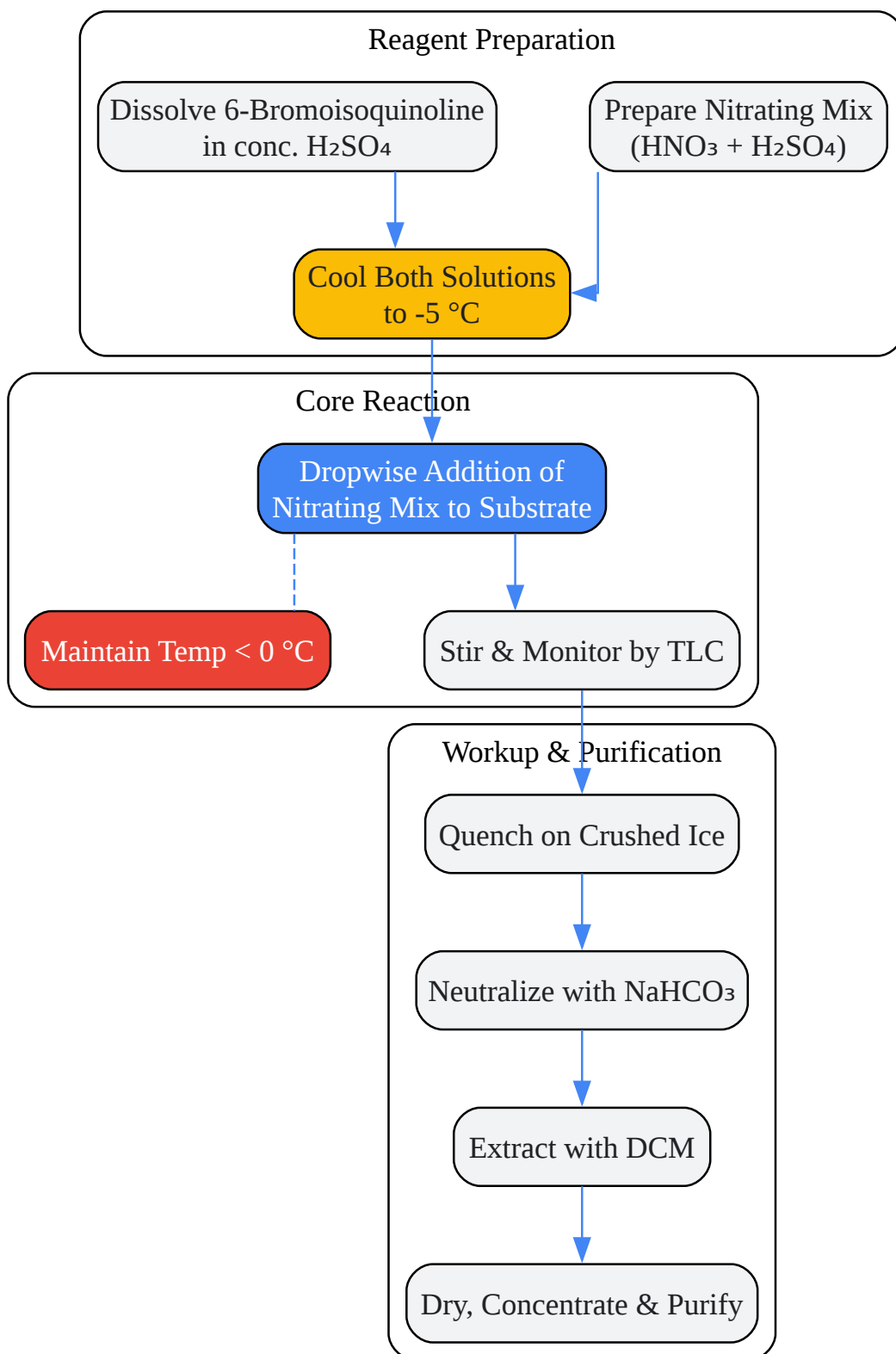
- 6-Bromoisoquinoline
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Dichloromethane (DCM)
- Sodium Bicarbonate (NaHCO_3) solution (10%)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask with magnetic stirrer
- Dropping funnel
- Salt-ice bath
- Standard glassware for extraction and filtration

Step-by-Step Procedure:

- **Dissolution:** In a clean, dry round-bottom flask, dissolve 6-bromoisoquinoline (1.0 eq) in concentrated sulfuric acid (approx. 4 mL per gram of starting material).
- **Cooling:** Place the flask in a salt-ice bath and cool the solution to $-5\text{ }^\circ\text{C}$ with continuous stirring.

- **Preparation of Nitrating Mixture:** In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.5 eq) to concentrated sulfuric acid (1.5 eq relative to the nitric acid volume). Cool this mixture to -5 °C in a salt-ice bath.
- **Nitration Reaction:** Add the cold nitrating mixture dropwise to the stirred 6-bromoisoquinoline solution over approximately one hour. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.
- **Neutralization & Extraction:** Once the ice has melted, neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is ~7. Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **6-Bromo-5-nitroisoquinoline**.
- **Purification:** The crude product can be further purified by column chromatography or recrystallization to afford the desired compound as a yellow solid.

Synthesis Workflow Diagram



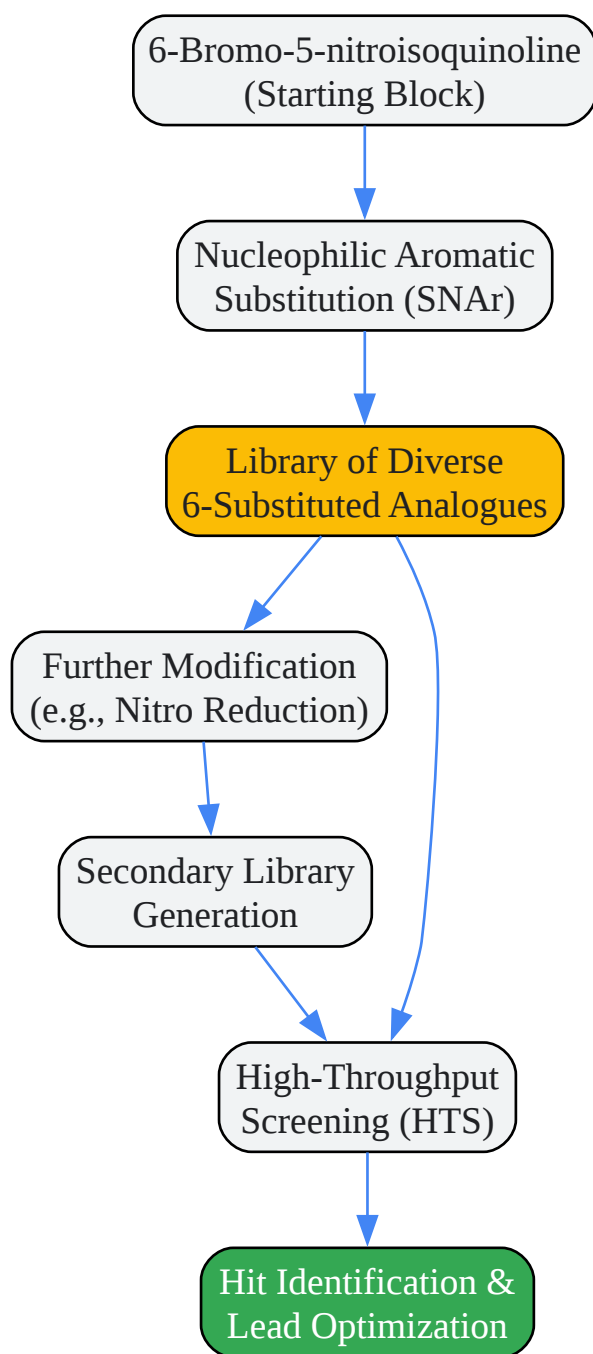
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Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Role in Drug Discovery and Development

Heterocyclic scaffolds are the bedrock of modern pharmacology. The isoquinoline core is present in drugs with a vast range of activities. [1] Furthermore, the strategic introduction of halogens, like bromine, is a well-established tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. [9] **6-Bromo-5-nitroisoquinoline** serves as an ideal starting point for generating libraries of novel compounds. By leveraging the SNAr reaction, researchers can rapidly synthesize a diverse set of analogues for screening against various biological targets. The nitro group can subsequently be reduced to an amine, providing another functional handle for further chemical modification (e.g., acylation, alkylation), thus expanding the accessible chemical space from a single, versatile intermediate.

Conceptual Drug Discovery Workflow



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Caption: Role of the title compound in a drug discovery pipeline.

Conclusion

6-Bromo-5-nitroisoquinoline (CAS 850197-72-7) is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis and predictable

reactivity, dominated by the S_NAr pathway, provide researchers with a reliable and versatile platform for the design and synthesis of novel molecular entities. Understanding the principles behind its synthesis and application is key to unlocking its full potential in the quest for next-generation therapeutics.

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